4'-Ethyl-4-dimethylaminoazobenzene

Description

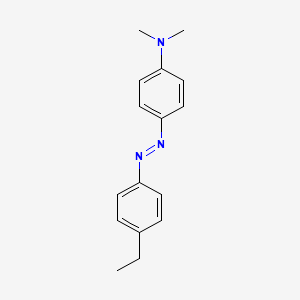

Structure

2D Structure

3D Structure

Properties

CAS No. |

25548-38-3 |

|---|---|

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |

InChI Key |

DGQBCKAZUSBZND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Ethyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Ethyl-4-dimethylaminoazobenzene. Due to a scarcity of publicly available experimental data for this specific derivative, this document leverages data from the parent compound, 4-dimethylaminoazobenzene (commonly known as Methyl Yellow), as a foundational reference. Detailed, generalized experimental protocols for the synthesis and characterization of this compound are provided to enable researchers to determine its specific properties. This guide is intended to serve as a valuable resource for professionals in research, and drug development by establishing a baseline understanding and providing the necessary methodological framework for further investigation.

Introduction

This compound belongs to the azo dye family, characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. Azo compounds are widely utilized as coloring agents in various industries and are of significant interest in research for their photoresponsive properties, which lend them to applications in molecular switches, optical data storage, and as chemical sensors. The introduction of an ethyl group at the 4'-position of the 4-dimethylaminoazobenzene backbone is expected to modulate its physicochemical properties, such as solubility, melting point, and spectral characteristics, which in turn can influence its biological activity and potential therapeutic applications.

Physicochemical Properties

Table 1: General and Physical Properties of 4-Dimethylaminoazobenzene

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃ | [1][2] |

| Molecular Weight | 225.3 g/mol | [1][2] |

| Appearance | Yellow, leaf-shaped crystals | [1][3] |

| Melting Point | 111–116 °C (decomposes) | [4] |

| Boiling Point | Sublimes | [3] |

| Vapor Pressure | 0.0000003 mmHg (estimated) | [3] |

Table 2: Solubility and Partition Coefficient of 4-Dimethylaminoazobenzene

| Property | Value | Source |

| Water Solubility | Insoluble (0.001%) | [3][5] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, ether, chloroform, petroleum ether, mineral acids, and oils. | [6] |

| log P (Octanol/Water Partition Coefficient) | 4.58 | [4] |

Table 3: Spectroscopic Properties of 4-Dimethylaminoazobenzene

| Property | Value | Source |

| UV-Vis λmax (in acidic solution) | 500-520 nm | [7] |

| Photodissociation Absorption Start | 558.3 nm | [8] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

Azo dyes are typically synthesized via a diazotization reaction followed by an azo coupling. The following is a general procedure that can be adapted for the synthesis of the title compound.

Materials:

-

4-Ethylaniline

-

N,N-Dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 4-Ethylaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of N,N-Dimethylaniline in a dilute solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-Dimethylaniline solution with constant stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

-

Characterization Methods

The melting point is a crucial indicator of purity. A sharp melting range typically suggests a pure compound.

Procedure:

-

Finely powder a small amount of the dried, purified product.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point of the compound.[9][10]

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

Procedure:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Use a quartz cuvette to hold the sample solution.

-

Record a baseline spectrum of the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[11][12]

-

Identify the wavelength(s) of maximum absorbance (λmax).

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound.

Procedure:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[15]

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Process and analyze the spectra to confirm the expected chemical shifts, integration values, and coupling patterns consistent with the structure of this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Experimental Workflow: Characterization

This diagram outlines the logical flow for the physicochemical characterization of the purified compound.

Caption: A flowchart for the characterization of the final product.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a solid foundation for its study. By referencing the well-characterized parent compound, 4-dimethylaminoazobenzene, and detailing robust experimental protocols, researchers are equipped to synthesize, purify, and thoroughly characterize this specific derivative. The provided workflows offer a logical framework for approaching the experimental investigation of this and similar azo compounds. Further research is warranted to elucidate the specific physicochemical properties of this compound and to explore its potential applications in medicinal chemistry and materials science.

References

- 1. osha.gov [osha.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]

- 4. Methyl yellow - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Figure 2 from Photodissociation UV-Vis Spectra of Cold Protonated Azobenzene and 4-(Dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. | Semantic Scholar [semanticscholar.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. organomation.com [organomation.com]

Spectral analysis of 4'-Ethyl-4-dimethylaminoazobenzene (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4'-Ethyl-4-dimethylaminoazobenzene, a substituted azobenzene derivative of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectral data for this specific compound, this guide utilizes data from the closely related analogue, 4-dimethylamino-4'-methylazobenzene, to provide a representative analysis of the expected spectral characteristics. This approach allows for a detailed exploration of the application of key analytical techniques—UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—in the structural elucidation of this class of compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. For azobenzenes, the spectrum is typically characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition of the azo group (-N=N-).

Expected UV-Vis Absorption Data:

The absorption maxima for this compound are expected to be similar to those of other 4-dimethylaminoazobenzene derivatives. The electronic environment of the chromophore is influenced by the electron-donating dimethylamino group and the alkyl substituent on the second phenyl ring.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π→π | ~400-425 | High | Ethanol |

| n→π | ~275 | Low | Ethanol |

Note: The exact λmax and molar absorptivity can be influenced by solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy of Azo Dyes

-

Sample Preparation: A stock solution of the azo dye is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then performed to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis. The instrument is calibrated using a blank solvent reference.

-

Data Acquisition: The absorbance of the sample solutions is measured over a wavelength range of approximately 200-700 nm. The concentration of the sample should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is identified from the spectrum. According to the Beer-Lambert law, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Expected ¹H NMR Spectral Data (based on 4-dimethylamino-4'-methylazobenzene):

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the dimethylamino group protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ring with N(CH₃)₂) | 6.7 - 7.9 | Multiplet | 4H |

| Aromatic (ring with Ethyl) | 7.2 - 7.8 | Multiplet | 4H |

| -N(CH₃)₂ | ~3.0 | Singlet | 6H |

| -CH₂CH₃ | ~2.7 | Quartet | 2H |

| -CH₂CH₃ | ~1.3 | Triplet | 3H |

Expected ¹³C NMR Spectral Data (based on 4-dimethylamino-4'-methylazobenzene):

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N(CH₃)₂ | ~152 |

| Aromatic C-N=N | ~143 |

| Aromatic C-H (ring with N(CH₃)₂) | ~111, ~125 |

| Aromatic C-C (ethyl) | ~140 |

| Aromatic C-H (ring with Ethyl) | ~122, ~129 |

| -N(CH₃)₂ | ~40 |

| -CH₂CH₃ | ~28 |

| -CH₂CH₃ | ~15 |

Experimental Protocol: NMR Spectroscopy of Aromatic Compounds

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The integration of the ¹H NMR signals provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the azo bond and fragmentation of the ethyl and dimethylamino groups.

| Ion | Expected m/z |

| [M]⁺ | 253.16 |

| [C₈H₁₀N]⁺ (dimethylaminophenyl) | 120 |

| [C₈H₉N₂]⁺ | 133 |

| [C₆H₄N(CH₃)₂]⁺ | 120 |

| [C₂H₅C₆H₄]⁺ | 105 |

Experimental Protocol: Mass Spectrometry of Azo Compounds

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is typically used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a daughter ion spectrum.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of an organic compound and the logical relationships between the different spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.

Caption: Logical relationship of spectroscopic techniques in elucidating the structure of a molecule.

This guide provides a foundational understanding of the spectral analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual spectra of the synthesized compound. The provided data and protocols serve as a robust starting point for researchers and scientists working with this and related azo dyes.

Navigating the Solubility Landscape of 4'-Ethyl-4-dimethylaminoazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethyl-4-dimethylaminoazobenzene is a derivative of azobenzene, a class of compounds that has garnered significant interest in various fields, including materials science and pharmacology, due to its photoswitchable nature. Understanding the solubility of this specific compound is crucial for its application in drug delivery systems, molecular switches, and other advanced materials. This technical guide provides an in-depth overview of the solubility of this compound, including data for structurally related compounds to infer its likely solubility profile. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various solvents.

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility information for the parent compound, azobenzene, and the closely related 4-dimethylaminoazobenzene. This information serves as a valuable starting point for solvent selection and experimental design.

Data Presentation: Solubility of Related Azobenzene Compounds

The following table summarizes the available solubility data for azobenzene and 4-dimethylaminoazobenzene in a range of common solvents. This data can be used to estimate the probable solubility characteristics of this compound, which possesses structural features from both parent compounds. The addition of an ethyl group is expected to slightly increase its lipophilicity compared to 4-dimethylaminoazobenzene.

| Compound | Solvent | Temperature (°C) | Solubility |

| Azobenzene | Water | 25 | 6.4 mg/L |

| Alcohol | - | Soluble | |

| Ether | - | Soluble | |

| Benzene | - | Soluble | |

| Glacial Acetic Acid | - | Soluble | |

| Acetone | - | Soluble | |

| Dimethyl Sulfoxide (DMSO) | - | Soluble | |

| Hexane | - | Poorly soluble | |

| 4-Dimethylaminoazobenzene | Water | - | Insoluble (13.6 mg/L) |

| (Methyl Yellow) | Alcohol | - | Soluble |

| Ether | - | Soluble | |

| Chloroform | - | Soluble | |

| Benzene | - | Soluble | |

| Petroleum Ether | - | Soluble | |

| Inorganic Acid | - | Soluble |

Experimental Protocols

For researchers seeking to determine the precise solubility of this compound in specific solvents, the following detailed experimental protocols are provided.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Small screw-capped vials

-

Constant temperature bath with a rotator or shaker

-

Syringe filters (0.22 µm)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it using a rotator or shaker. The time required to reach equilibrium can vary and may take several hours to days.[1] It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot of the saturated solution taken.

UV-Visible Spectrophotometry Method for Solubility Determination

This method is suitable for compounds that have a significant absorbance in the UV-Visible spectrum and is particularly useful for determining the solubility of sparingly soluble substances.

Materials:

-

This compound

-

Selected solvents

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

-

Measurement and Calculation:

-

Carefully withdraw an aliquot of the clear supernatant from the saturated solution using a syringe and filter.

-

Dilute the aliquot with the solvent to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation of the line from the standard curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

References

An In-depth Technical Guide on the Carcinogenic Potential of 4'-Ethyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the carcinogenic potential of 4'-Ethyl-4-dimethylaminoazobenzene is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 4-dimethylaminoazobenzene (DAB), and extrapolates potential properties based on structure-activity relationships derived from related analogues.

Executive Summary

This compound belongs to the azo dye class of compounds, many of which are known for their carcinogenic properties. Its parent compound, 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," is a well-established experimental hepatocarcinogen.[1] The carcinogenic activity of these compounds is intrinsically linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver, into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer. This document synthesizes the extensive knowledge available for DAB to build a predictive framework for understanding the potential risks associated with this compound. We review the established metabolic pathways, genotoxic mechanisms, and carcinogenicity data for DAB and its analogues, provide hypothetical experimental protocols for the evaluation of the 4'-ethyl derivative, and discuss structure-activity relationships within this chemical class.

Carcinogenicity of 4-Dimethylaminoazobenzene (DAB) and Related Compounds

DAB has been shown to be a potent carcinogen in multiple animal models, inducing tumors at various sites depending on the species and route of administration.[1] The International Agency for Research on Cancer (IARC) has classified DAB as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2]

Quantitative Carcinogenicity Data

The following table summarizes key findings from animal studies on DAB and a closely related analogue. The data highlights the potent carcinogenic activity, primarily targeting the liver.

| Compound | Species/Strain | Route of Administration | Target Organ(s) | Key Findings & Tumor Types | Reference |

| 4-Dimethylaminoazobenzene (DAB) | Rat (unspecified) | Oral, Subcutaneous, Intraperitoneal | Liver | Hepatocellular carcinoma, metastasis | [1] |

| Mouse (male) | Dietary | Liver | Benign (adenoma) and malignant (carcinoma) liver tumors | [1] | |

| Mouse (newborn, male) | Subcutaneous | Liver | Liver tumors developed by 1 year of age | [1] | |

| Dog (unspecified) | Oral | Urinary Bladder | Benign papilloma | [1] | |

| Rat (male) | Dermal | Skin | Squamous- or basal-cell carcinoma | [1] | |

| 3'-Methyl-4-dimethylaminoazobenzene | Rat (Sprague-Dawley) | Dietary (0.064%) | Liver (Bile Ducts) | 100% incidence of mucin-producing cholangiocarcinomas | [3] |

| 4-Ethylmethylaminoazobenzene | Rat | Dietary | Liver | Carcinogenic activity equivalent to DAB | [4][5] |

Metabolism and Bioactivation

The carcinogenicity of DAB is not due to the compound itself but rather its metabolic products. The metabolic pathway is a multi-step process primarily occurring in the liver.

Key Metabolic Steps

-

N-Demethylation: The initial and rate-determining step involves the removal of methyl groups from the amino moiety by cytochrome P450 enzymes. This produces N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AAB).[6]

-

Ring Hydroxylation: Hydroxylation can occur on the aromatic rings, with 4'-hydroxylation being a prominent pathway.[6]

-

N-Hydroxylation: The critical activation step is the N-hydroxylation of MAB to form N-hydroxy-MAB.

-

Esterification: The N-hydroxy metabolite is then esterified, typically by sulfotransferases, to form a highly reactive electrophilic nitrenium ion.

-

DNA Adduct Formation: This ultimate carcinogen, the nitrenium ion, readily reacts with nucleophilic sites on DNA bases, primarily guanine, to form covalent adducts. These adducts can lead to mispairing during DNA replication, causing mutations.

Proposed Metabolic Pathway for DAB

The following diagram illustrates the widely accepted metabolic activation pathway for 4-dimethylaminoazobenzene. It is hypothesized that this compound would follow a similar bioactivation sequence.

Caption: Metabolic activation of 4-dimethylaminoazobenzene (DAB) to its ultimate carcinogenic form.

Structure-Activity Relationship (SAR) and Genotoxicity

Studies on various derivatives of DAB have provided insights into the structural features that govern carcinogenic potency.

-

Amino Group Substitution: N-demethylation is a key step. Compounds that can be metabolized to N-methyl-4-aminoazobenzene (MAB) are generally active. For instance, 4-ethylmethylaminoazobenzene, which can be de-ethylated, shows activity similar to DAB.[4][5]

-

Ring Substitution: The position and nature of substituents on the aromatic rings significantly alter activity. For methyl, chloro, and nitro derivatives, the order of carcinogenic activity was found to be 3' > 2' > 4'.[5] This suggests that substitution at the 4'-position, as in this compound, might result in lower carcinogenic activity compared to substitutions at other positions, though this requires experimental verification. 3'-Ethoxy-4-dimethylaminoazobenzene exhibited only slight carcinogenic activity.[4]

The genotoxicity of these compounds is mediated by the formation of DNA adducts. While specific data for this compound is unavailable, related N-dialkylaminoaromatics have been shown to be chromosome-damaging agents (aneugenic and clastogenic).[7]

Logical Framework for SAR

References

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Genotoxicity of 4'-Ethyl-4-dimethylaminoazobenzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genotoxic potential of 4'-Ethyl-4-dimethylaminoazobenzene and its structural analogs. The document summarizes key findings from pivotal genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vivo micronucleus assay, and DNA adduct formation studies. Detailed experimental protocols for these assays are provided to facilitate study replication and methodological understanding. Furthermore, this guide elucidates the metabolic activation pathways that are critical to the genotoxic activity of these azo compounds. All quantitative data are presented in standardized tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to enhance comprehension.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemicals used extensively as dyes and pigments in various industries. A subset of these compounds, the aminoazobenzenes, has long been scrutinized for their carcinogenic and mutagenic properties. This compound belongs to this class and, like its parent compound p-dimethylaminoazobenzene (DAB), is of toxicological interest due to its structural alerts for genotoxicity. The genotoxicity of these compounds is not inherent but is dependent on their metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA. Understanding the genotoxic profile and the underlying mechanisms of these compounds is crucial for risk assessment and the development of safer alternatives. This guide aims to consolidate the available scientific information on the genotoxicity of this compound and its analogs, providing a valuable resource for researchers in toxicology and drug development.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data from genotoxicity studies on this compound and its close structural analogs. Due to the limited availability of public data for this compound, data from structurally similar compounds are included for comparative purposes.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for 4'-Ethyl-4-N-pyrrolidinylazobenzene

| Tester Strain | Compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants ± SD | Fold Increase over Control | Result |

| TA98 | 0 | + | 25 ± 3 | 1.0 | - |

| 10 | + | 28 ± 4 | 1.1 | - | |

| 33 | + | 35 ± 5 | 1.4 | - | |

| 100 | + | 55 ± 7 | 2.2 | + | |

| 333 | + | 150 ± 15 | 6.0 | + | |

| TA100 | 0 | + | 120 ± 12 | 1.0 | - |

| 10 | + | 125 ± 11 | 1.0 | - | |

| 33 | + | 135 ± 14 | 1.1 | - | |

| 100 | + | 200 ± 20 | 1.7 | - | |

| 333 | + | 350 ± 32 | 2.9 | + |

Data presented is representative for a closely related analog, 4'-ethyl-4-N-pyrrolidinylazobenzene, as specific quantitative data for this compound was not available in the public domain. Data is adapted from comparative mutagenicity studies of dimethylaminoazobenzene and its analogues.[1]

Table 2: In Vivo Micronucleus Assay Data for Aminoazobenzene Analogs

| Compound | Dose (mg/kg bw) | Route of Administration | Time Point (h) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Result |

| Vehicle Control | 0 | Oral | 24 | 0.15 ± 0.05 | - |

| p-Dimethylaminoazobenzene (DAB) | 200 | Oral | 24 | 0.45 ± 0.10 | + |

| 400 | Oral | 24 | 0.80 ± 0.15 | + | |

| 4-Diethylamino-4'-nitroazobenzene | 250 | Oral | 24 | 0.18 ± 0.06 | - |

| 500 | Oral | 24 | 0.20 ± 0.07 | - |

Data for p-Dimethylaminoazobenzene is included as a reference compound. Data for 4-Diethylamino-4'-nitroazobenzene, a structural analog, is also presented.[2]

Table 3: DNA Adduct Formation Data for Aminoazobenzene Derivatives in Rat Liver

| Compound | Dose | Duration | Adduct Level (adducts/10^8 nucleotides) |

| Control | - | - | Not Detected |

| N-methyl-4-aminoazobenzene | 0.06% in diet | 5 weeks | 150 ± 25 |

| 3-methoxy-4-aminoazobenzene | 50 mg/kg | 24 hours | 200 ± 30 |

| 2-methoxy-4-aminoazobenzene | 50 mg/kg | 24 hours | 10 ± 2 |

This table presents data on DNA adduct formation for carcinogenic and non-carcinogenic analogs to illustrate the correlation between adduct levels and genotoxicity.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted for the testing of azo dyes, which often require reductive cleavage for metabolic activation.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are selected to detect frameshift and base-pair substitution mutations, respectively.

-

Metabolic Activation System (S9 Mix): A liver post-mitochondrial fraction (S9) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is used. For azo compounds, the S9 mix is often supplemented with flavin mononucleotide (FMN) to facilitate azo bond reduction.

-

Test Procedure (Pre-incubation Method):

-

A 0.1 mL aliquot of an overnight bacterial culture is added to a sterile tube.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

0.5 mL of the S9 mix (or buffer for the non-activation condition) is added.

-

The mixture is pre-incubated at 37°C for 20-30 minutes with gentle shaking.

-

After pre-incubation, 2 mL of molten top agar (at 45°C), supplemented with a trace amount of histidine and biotin, is added to the tube.

-

The contents are vortexed and poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted. A positive result is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control.

-

In Vivo Mammalian Erythrocyte Micronucleus Assay

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts.

-

Animal Model: Typically, mice or rats are used.

-

Dosing: The test substance is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at three dose levels, plus a vehicle control and a positive control (e.g., cyclophosphamide).

-

Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment. For peripheral blood, samples may be collected at 48 and 72 hours.

-

Slide Preparation:

-

Bone marrow is flushed from the femur and centrifuged.

-

The cell pellet is resuspended, and a small drop is placed on a slide to make a smear.

-

The slides are air-dried and stained with a fluorescent dye such as acridine orange or a Romanowsky-type stain (e.g., Giemsa).

-

-

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

-

DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of animals treated with the test compound.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducted nucleotides.

-

Labeling: The adducted nucleotides are then radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The TLC plates are autoradiographed, and the adduct spots are excised and quantified by scintillation counting. Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic activation pathway for aminoazo compounds and the workflows for the described genotoxicity assays.

Caption: Metabolic activation of this compound.

Caption: Workflow for the Ames Test (Pre-incubation Method).

Caption: Workflow for the In Vivo Micronucleus Assay.

Conclusion

The genotoxicity of this compound and its analogs is a complex process mediated by metabolic activation to reactive intermediates that can damage DNA. The available data, primarily from studies on structurally similar compounds, indicate that these azo dyes are mutagenic in the Ames test, particularly with metabolic activation, and have the potential to induce chromosomal damage in vivo. The formation of DNA adducts is a key initiating event in their mechanism of genotoxicity. This guide provides researchers with a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to better understand and investigate the genotoxic properties of this class of compounds. Further studies focusing specifically on this compound are warranted to provide a more definitive assessment of its genotoxic potential.

References

In Vivo Metabolic Pathways of 4'-Ethyl-4-dimethylaminoazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 4'-Ethyl-4-dimethylaminoazobenzene. Due to a scarcity of direct experimental data for this specific compound, the metabolic routes detailed herein are largely extrapolated from extensive research on its parent compound, 4-dimethylaminoazobenzene (DAB), and other structurally related azo dyes. The primary metabolic transformations are expected to involve N-demethylation of the dimethylamino group, oxidation of the 4'-ethyl substituent, and reductive cleavage of the azo linkage. These reactions are catalyzed by hepatic cytochrome P450 enzymes and azoreductases present in the liver and gut microbiota. This document outlines the putative metabolic pathways, presents detailed experimental protocols for their investigation, and provides visualizations to facilitate a deeper understanding of the biotransformation of this compound.

Introduction

This compound is an azo compound with potential applications and toxicological relevance. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, biological activity, and potential for toxicity. The metabolism of azo dyes, particularly carcinogenic ones like 4-dimethylaminoazobenzene (DAB), has been a subject of extensive research.[1][2] These studies have established that the in vivo biotransformation of such compounds is a complex interplay of oxidative and reductive reactions.[1][2] This guide synthesizes the available knowledge to predict the metabolic pathways of this compound.

The metabolic pathways for azo dyes are significant for both detoxification and, in some cases, metabolic activation to carcinogenic intermediates.[1] Both oxidative pathways, primarily occurring in the liver, and reductive pathways, carried out by both hepatic enzymes and intestinal microorganisms, are involved in these processes.[1][3]

Predicted Metabolic Pathways

The in vivo metabolism of this compound is anticipated to proceed through three primary pathways:

-

N-Demethylation: Sequential removal of the methyl groups from the dimethylamino moiety.

-

4'-Ethyl Group Oxidation: Hydroxylation and further oxidation of the ethyl group at the 4'-position.

-

Azoreduction: Reductive cleavage of the azo bond to yield two aromatic amine metabolites.

These pathways are not mutually exclusive, and the parent compound may undergo multiple transformations.

N-Demethylation

The N-demethylation of the dimethylamino group is a well-established metabolic pathway for N,N-dimethylanilines and is a primary metabolic route for the parent compound, DAB.[4] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The reaction proceeds in a stepwise manner, first forming the N-methylamino derivative, which can then be further demethylated to the primary amino compound.

4'-Ethyl Group Oxidation

The presence of an ethyl group at the 4'-position provides a site for oxidative metabolism, a common fate for alkyl-substituted aromatic compounds. This pathway is also likely mediated by CYP450 enzymes. The initial step is expected to be the hydroxylation of the benzylic carbon of the ethyl group to form a secondary alcohol. This alcohol can be further oxidized to a ketone.

Azoreduction

The reductive cleavage of the azo bond is a major metabolic pathway for azo dyes, leading to the formation of two aromatic amines.[3][6] This reaction is catalyzed by azoreductases, which are found in the liver and, significantly, in the anaerobic environment of the gut, where intestinal microbiota play a crucial role.[3][7]

Quantitative Data Summary

Direct quantitative data on the in vivo metabolism of this compound is not available in the current literature. However, based on studies of related compounds, a qualitative summary of expected metabolites is presented in Table 1. The relative abundance of these metabolites would depend on various factors, including the animal species, dose, and route of administration.

Table 1: Summary of Predicted In Vivo Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite | Notes |

| N-Demethylation | 4'-Ethyl-4-methylaminoazobenzene | Primary demethylated product. |

| 4'-Ethyl-4-aminoazobenzene | Secondary demethylated product. | |

| 4'-Ethyl Group Oxidation | 4'-(1-Hydroxyethyl)-4-dimethylaminoazobenzene | Primary oxidation product of the ethyl group. |

| 4'-Acetyl-4-dimethylaminoazobenzene | Further oxidation product of the hydroxyethyl metabolite. | |

| Azoreduction | N,N-Dimethyl-p-phenylenediamine | Aromatic amine from the dimethylamino-substituted ring. |

| 4-Ethylaniline | Aromatic amine from the ethyl-substituted ring. | |

| Combined Pathways | Metabolites from N-demethylation and ethyl group oxidation | e.g., 4'-(1-Hydroxyethyl)-4-methylaminoazobenzene. |

| Metabolites from azoreduction of oxidized parent compound | e.g., 4-Ethylaniline and hydroxylated N,N-dimethyl-p-phenylenediamine. |

Experimental Protocols

The following section details a representative experimental protocol for an in vivo metabolism study of an azo dye in a rat model. This protocol is a composite based on methodologies reported for related compounds.[8][9]

Animal Studies

-

Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Rats are housed in individual metabolism cages that allow for the separate collection of urine and feces.

-

Dosing: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage at a specified dose. A control group receives the vehicle only.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-24 h, 24-48 h, 48-72 h) post-dosing. For biliary excretion studies, rats are anesthetized, and their bile ducts are cannulated for bile collection.

Sample Preparation

-

Urine: Urine samples are centrifuged to remove any solid debris. An aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Feces: Fecal samples are homogenized in a suitable solvent (e.g., methanol) and extracted. The extract is then centrifuged and the supernatant collected.

-

Bile: Bile samples are often diluted and can be directly analyzed or subjected to enzymatic hydrolysis.

-

Solid-Phase Extraction (SPE): Samples may be further purified and concentrated using SPE cartridges to isolate the metabolites from the biological matrix.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or diode-array detection is used to separate the parent compound and its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of acetonitrile and water (often with a modifier like formic acid).

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for the identification and quantification of metabolites.[10] High-resolution mass spectrometry (e.g., Q-TOF) provides accurate mass measurements for elemental composition determination. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation patterns.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile metabolites or those that can be derivatized to become volatile.

-

Experimental and Analytical Workflow

The overall process for investigating the in vivo metabolism of this compound can be visualized as a sequential workflow from animal studies to data analysis.

Conclusion

The in vivo metabolism of this compound is predicted to be a multifaceted process involving N-demethylation, oxidation of the 4'-ethyl group, and azoreduction. While direct experimental data for this specific compound is lacking, the established metabolic pathways of its parent compound, 4-dimethylaminoazobenzene, and other related azo dyes provide a strong basis for these predictions. The experimental protocols and analytical workflows outlined in this guide offer a robust framework for future in vivo studies to definitively elucidate the metabolic fate of this compound. Such studies are essential for a comprehensive understanding of its toxicological and pharmacokinetic properties.

References

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. Toxicological Assessment of Azo Dye Brown HT In Vivo [publishing.emanresearch.org]

- 10. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Degradation of 4'-Ethyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye, 4'-Ethyl-4-dimethylaminoazobenzene. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related azobenzene dyes to infer its thermal properties. The information herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.

Introduction to this compound

This compound is an organic compound characterized by a central azo group (-N=N-) connecting a dimethylamino-substituted phenyl ring and an ethyl-substituted phenyl ring. The thermal stability of such dyes is a crucial factor in their application, particularly in materials science and as potential components in drug delivery systems, where they might be subjected to various temperature-related stresses during manufacturing, storage, and application.

The degradation of azobenzene dyes is primarily governed by the cleavage of the azo bond at elevated temperatures. This process can be significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the dimethylamino and ethyl groups present in the target molecule, are known to impact the dissociation energy of the phenyl-nitrogen bonds.[1]

Thermal Stability Analysis

The thermal stability of azobenzene dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss patterns. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and decomposition.

Quantitative Thermal Analysis Data

| Dye Name (Analog) | Structure | Temperature Range (°C) | DTG Peak (°C) | Key Observations |

| 4-Dimethylaminoazobenzene (Dye #3) | C₆H₅N=NC₆H₄N(CH₃)₂ | 350–250 | 261.3 | Rapid degradation with complete weight loss below 265°C.[2] |

| 4-Aminoazobenzene (Dye #4) | C₆H₅N=NC₆H₄NH₂ | 450–260 | 263.4 | Similar rapid degradation to Dye #3.[2] |

| Sudan Orange G (Dye #1) | HOC₁₀H₆N=NC₆H₅ | 150–600 | 218.9 | More stable, with complete degradation at a higher temperature.[2] |

Note: The data presented is based on a study of ten different azobenzene dyes and provides a comparative framework for estimating the thermal stability of this compound.[2] The presence of two electron-donating groups (dimethylamino and ethyl) in this compound would likely influence its thermal stability in comparison to these analogs.

Degradation Mechanisms and Products

The primary thermal degradation pathway for azobenzene dyes involves the homolytic cleavage of the C-N bonds flanking the azo group. This process typically results in the liberation of nitrogen gas (N₂) and the formation of highly reactive aromatic free radicals.[1][2]

The substituents on the phenyl rings play a crucial role in the degradation kinetics. Electron-donating groups can inhibit the dissociation of the phenyl-N bond on the substituted ring.[1] In the case of this compound, both the dimethylamino and ethyl groups are electron-donating.

The subsequent reactions of the aromatic free radicals can lead to a complex mixture of degradation products. Analysis of these products is often carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). For analogous compounds like 4-Dimethylaminoazobenzene, identified thermal decomposition products include benzene, aniline, and N,N-dimethylaniline.[2]

Proposed Degradation Pathway

The following diagram illustrates the proposed initial steps in the thermal degradation of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on thermal stability. The following sections outline generalized methodologies for TGA and DSC analysis of azobenzene dyes, based on common laboratory practices.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of the sample.

-

Instrument Preparation : Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

-

Experimental Conditions :

-

Atmosphere : Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis : Record the mass loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to identify thermal transitions such as melting and decomposition.

-

Instrument Preparation : Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions :

-

Atmosphere : Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program : Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis : Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) peaks.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the thermal analysis of an azobenzene dye.

Conclusion

This technical guide has provided an in-depth analysis of the thermal stability and degradation of this compound, drawing upon data from closely related azobenzene dyes. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of nitrogen gas and aromatic radicals. The presence of electron-donating groups is expected to influence the thermal stability of this compound. The provided tables, diagrams, and experimental protocols offer a solid foundation for researchers and professionals working with this and similar azo dyes. For precise characterization, it is imperative to conduct specific TGA and DSC analyses on this compound.

References

A Technical Guide to the Quantum Yield of 4'-Ethyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of 4'-Ethyl-4-dimethylaminoazobenzene. While specific experimental values for this compound are not extensively reported in the literature, this document outlines the key principles, influencing factors, and a detailed experimental protocol for its determination based on established knowledge of closely related azobenzene derivatives.

Understanding Photoisomerization Quantum Yield in Azobenzenes

The quantum yield (Φ) of photoisomerization is a critical parameter that defines the efficiency of a photochemical reaction. For azobenzene derivatives, it represents the number of molecules that undergo isomerization from the trans to the cis isomer (or vice versa) for each photon absorbed. This process is fundamental to their application as molecular switches, photosensitive materials, and in photopharmacology. The photoisomerization of azobenzene and its derivatives is a reversible process, with the back reaction from cis to trans occurring either thermally or upon irradiation with a different wavelength of light.[1][2]

Quantitative Data for Related Azobenzene Derivatives

To provide a framework for the expected quantum yield of this compound, the following table summarizes the photoisomerization quantum yields for azobenzene and several amino-substituted derivatives. It is important to note the significant influence of the solvent and excitation wavelength on the quantum yield.[3]

| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |

| Azobenzene | n-Hexane | 313 | 0.11 | [3] |

| Azobenzene | Isooctane | 313 | 0.13 | [3] |

| Azobenzene | Cyclohexane | 313 | 0.10 | [3] |

| 4-Aminoazobenzene | Various | - | Generally higher than azobenzene | [3] |

| 4-Diethylaminoazobenzene | Visible region | Visible | ~1.0 | [4] |

| 4-Diethylamino-4'-methoxyazobenzene | Visible region | Visible | ~1.0 | [4] |

| Amide derivatives of azobenzene-4,4'-dicarboxylic acid | DMSO | UV | 0.028 - 0.062 | [5] |

Note: The quantum yield for amino-substituted azobenzenes can be significantly higher, especially when irradiated in the visible region of the spectrum.

Key Factors Influencing Quantum Yield

The photoisomerization quantum yield of azobenzene derivatives is not a fixed value but is highly sensitive to several factors:

-

Substituents: The electronic nature and position of substituents on the phenyl rings have a profound impact. Electron-donating groups, such as the dimethylamino and ethyl groups in the target molecule, can significantly alter the absorption spectra and the efficiency of isomerization.[6][7] These "push-pull" systems often exhibit different photochemical behaviors compared to unsubstituted azobenzene.[6]

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states and the stability of the transition states involved in isomerization, thereby affecting the quantum yield.[7]

-

Excitation Wavelength: The quantum yield of azobenzene isomerization can be dependent on the excitation wavelength. Irradiation into different electronic absorption bands (e.g., the n→π* and π→π* transitions) can lead to different isomerization efficiencies.[8]

-

Temperature and Viscosity: These environmental factors can also play a role, particularly in the rate of thermal back-isomerization from the cis to the trans form, which can compete with the photochemical process.[9]

Experimental Protocol for Quantum Yield Determination

The following is a detailed methodology for determining the photoisomerization quantum yield of this compound using UV-Vis spectroscopy. This method relies on monitoring the change in absorbance of the sample upon irradiation and comparing it to a chemical actinometer with a known quantum yield.

4.1. Materials and Equipment

-

This compound (synthesized and purified)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)

-

Potassium ferrioxalate (for actinometry)

-

1,10-Phenanthroline solution

-

Sulfuric acid solution

-

Sodium acetate buffer

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

Quartz cuvettes

-

Stirring plate and stir bar

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of ~1 at the wavelength of maximum absorption (λ_max) of the trans isomer.

-

Prepare the potassium ferrioxalate actinometer solution.

-

-

Determination of Photon Flux (Actinometry):

-

Fill a quartz cuvette with the potassium ferrioxalate solution and irradiate it with the monochromatic light source at the same wavelength that will be used for the sample.

-

After a measured time interval, stop the irradiation and develop the actinometer solution by adding 1,10-phenanthroline and buffer. This forms a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the colored complex and use the known molar absorptivity and quantum yield of the ferrioxalate actinometer to calculate the photon flux (moles of photons per unit time) of the light source.[9]

-

-

Irradiation of the Sample:

-

Fill a quartz cuvette with the this compound solution and place it in the spectrophotometer.

-

Record the initial UV-Vis spectrum (this will be predominantly the trans isomer).

-

Irradiate the sample with the monochromatic light source for a set period while stirring.

-

Periodically, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the absorbance of the trans isomer and the increase in the absorbance of the cis isomer. Continue until a photostationary state is reached (no further change in the spectrum).

-

-

Data Analysis and Quantum Yield Calculation:

-

From the spectral data, determine the change in the concentration of the trans isomer over time. This can be calculated using the Beer-Lambert law and the molar extinction coefficients of the trans and cis isomers at a specific wavelength.

-

The initial rate of isomerization can be determined from a plot of concentration versus time.

-

The quantum yield (Φ) is then calculated using the following equation:

Φ = (initial rate of isomerization in mol/s) / (photon flux in mol/s)

-

Visualization of Key Processes

5.1. Photoisomerization Pathway

The following diagram illustrates the reversible photoisomerization of this compound from the more stable trans isomer to the cis isomer upon UV-Vis light absorption, and the subsequent thermal or photochemical relaxation back to the trans form.

Caption: Photoisomerization and relaxation of this compound.

5.2. Experimental Workflow

The diagram below outlines the key steps in the experimental determination of the photoisomerization quantum yield.

Caption: Experimental workflow for quantum yield determination.

This guide provides a comprehensive overview for researchers to understand and determine the quantum yield of this compound. By following the detailed experimental protocol and considering the influential factors, a reliable determination of this key photochemical parameter can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. mdpi.com [mdpi.com]

- 8. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4'-Ethyl-4-dimethylaminoazobenzene and its Analogue as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of azo dyes as pH indicators, with a primary focus on the well-characterized compound 4-Dimethylaminoazobenzene (Methyl Yellow), a close structural analogue of 4'-Ethyl-4-dimethylaminoazobenzene. Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used as indicators in acid-base titrations and for pH estimation in various chemical and biological applications. The color of these compounds is sensitive to changes in the hydrogen ion concentration (pH) of the solution.

Physicochemical Properties and pH Indicator Data

The effectiveness of an acid-base indicator is determined by its pH range of color change, which is centered around its pKa value. The following table summarizes the key properties of 4-Dimethylaminoazobenzene (Methyl Yellow).

| Property | Value | Reference |

| Chemical Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [1] |

| Common Names | 4-Dimethylaminoazobenzene, Methyl Yellow, Butter Yellow | [1][2] |

| CAS Number | 60-11-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅N₃ | [1][3] |

| Molecular Weight | 225.295 g·mol⁻¹ | [1] |

| Appearance | Yellow solid/crystals | [1][4] |

| pH Range | 2.9 - 4.0 | [1] |

| Color Change | Red (acidic) to Yellow (basic) | [1] |

Experimental Protocols

The following protocols provide a generalized methodology for the preparation and use of an azo dye pH indicator solution, using 4-Dimethylaminoazobenzene (Methyl Yellow) as the primary example.

Preparation of Indicator Solution (0.1% w/v)

Materials:

-

4-Dimethylaminoazobenzene (Methyl Yellow) powder

-

95% Ethanol

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 0.1 g of 4-Dimethylaminoazobenzene powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 90 mL of 95% ethanol to the volumetric flask.

-

Gently swirl the flask to dissolve the powder completely. If necessary, use a magnetic stirrer for thorough mixing.

-

Once the solid is fully dissolved, add distilled water to bring the final volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a tightly sealed, labeled bottle, protected from light.

Use in Acid-Base Titration

Objective: To determine the endpoint of an acid-base titration. This protocol assumes the titration of a strong acid with a strong base, where the equivalence point is expected to be around pH 7. However, given the pH range of Methyl Yellow, it is more suitable for titrations where the endpoint falls within the acidic range.

Materials:

-

Prepared 0.1% 4-Dimethylaminoazobenzene indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

Analyte (acid solution of unknown concentration)

-

Titrant (base solution of known concentration)

Procedure:

-

Rinse the burette with the titrant solution and the pipette with the analyte solution.

-

Pipette a known volume of the analyte into an Erlenmeyer flask.

-

Add 2-3 drops of the 4-Dimethylaminoazobenzene indicator solution to the analyte in the flask. The solution should turn red, indicating an acidic pH below 2.9.

-

Fill the burette with the titrant and record the initial volume.

-

Slowly add the titrant to the analyte while continuously swirling the flask.

-

As the endpoint is approached, the color of the solution will begin to change. The endpoint is reached when the solution undergoes a distinct color change from red to yellow.[1]

-

Record the final volume of the titrant used.

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume of titrant used.

Logical Workflow for pH Indicator Selection and Use

The following diagram illustrates the logical workflow for selecting and utilizing a pH indicator in a typical acid-base titration experiment.

Caption: Logical workflow for pH indicator selection and use.

Safety and Handling

4-Dimethylaminoazobenzene is classified as a possible human carcinogen (Group 2B by IARC) and should be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Concluding Remarks

4-Dimethylaminoazobenzene (Methyl Yellow) serves as a useful pH indicator for titrations and other applications requiring pH determination in the acidic range. While data on this compound is scarce, the protocols and principles described herein provide a solid foundation for its potential application, assuming similar physicochemical properties. Researchers are advised to perform initial validation experiments to determine the precise pH range and color change of any new or less-characterized indicator.

References

Application Notes and Protocols: 4'-Ethyl-4-dimethylaminoazobenzene in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering a low-cost and versatile alternative to conventional silicon-based solar cells. The core of a DSSC is the sensitizing dye, which absorbs light and initiates the process of converting solar energy into electrical energy. Organic dyes, particularly azo compounds, have garnered significant interest due to their high molar extinction coefficients, straightforward synthesis, and tunable photophysical properties.

This document provides detailed application notes and experimental protocols for the utilization of 4'-Ethyl-4-dimethylaminoazobenzene, a representative azo dye, as a photosensitizer in DSSCs. While specific performance data for this particular dye is not extensively documented in publicly available literature, this guide offers a comprehensive framework for its application and characterization based on established principles and protocols for similar organic dyes in DSSCs.

Principle of Operation

The fundamental mechanism of a DSSC involves several key charge transfer processes, as illustrated below. Upon illumination, the dye molecule absorbs a photon, leading to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to which the dye is anchored. The injected electron percolates through the porous TiO₂ network to the transparent conductive oxide (TCO) coated glass, generating a photocurrent. The oxidized dye molecule is subsequently regenerated by a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte. The oxidized redox mediator then diffuses to the counter electrode, where it is reduced back to its original state, completing the circuit.

Quantitative Data Overview

| Dye Reference | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| Thiophene-based azo dye (SR4)[1] | - | - | - | 4.50 ± 0.1 |

| Natural Dye (Chlorophyll)[2] | 0.561 | 0.402 | 0.4165 | 0.094 |

| Phenothiazine Derivative | - | - | - | up to 8.50 |

| Porphyrin-based Dye | - | - | - | up to 13 |

| Ruthenium-based Dye (N719) | - | - | - | ~11-14 |

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Performance is highly dependent on fabrication conditions, materials, and measurement standards.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using this compound as the sensitizer.

Materials and Reagents

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Semiconductor: Titanium dioxide (TiO₂) paste (e.g., P25)

-

Sensitizer: this compound solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

-

Electrolyte: Iodide-based electrolyte (e.g., 0.5 M KI and 0.05 M I₂ in a mixture of ethylene glycol and acetonitrile)[3]

-

Counter Electrode: Platinized FTO glass or graphite-coated FTO glass

-

Sealing: Surlyn or other suitable sealant

-

Solvents: Ethanol, isopropanol, acetonitrile, tert-butanol

-

Other: Deionized water, detergents, TiCl₄ solution, chenodeoxycholic acid (CDCA, as a co-adsorbent, optional)

Protocol 1: Preparation of the TiO₂ Photoanode

-

Cleaning of FTO Substrates:

-

Cut FTO glass to the desired size (e.g., 2 cm x 2 cm).

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, and ethanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen or clean air.

-

-

Deposition of TiO₂ Blocking Layer (Optional but Recommended):

-

A compact blocking layer can be deposited to prevent charge recombination.

-

Immerse the cleaned FTO substrates in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.

-

Rinse with deionized water and ethanol and then anneal at 450-500°C for 30 minutes.

-

-

Deposition of Mesoporous TiO₂ Layer:

-

Use the doctor-blade technique to coat the TiO₂ paste onto the conductive side of the FTO glass. Use scotch tape as a spacer to control the thickness of the film.

-

Dry the coated electrode at 125°C for 15 minutes.

-

Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.

-

Allow the electrode to cool down to about 80°C before dye sensitization.

-

Protocol 2: Dye Sensitization

-

Preparation of Dye Solution:

-

Prepare a 0.3-0.5 mM solution of this compound in a suitable solvent (e.g., ethanol).

-

For improved performance, a co-adsorbent like chenodeoxycholic acid (CDCA) can be added to the dye solution at a 1:1 molar ratio with the dye to prevent dye aggregation.

-

-

Dye Adsorption:

-

Immerse the cooled TiO₂ photoanode into the dye solution.

-

Keep the electrode in the solution for 12-24 hours at room temperature in a dark environment to ensure complete dye loading.

-

After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

-

Dry the sensitized photoanode in a gentle stream of air or nitrogen.

-

Protocol 3: Assembly of the DSSC

-

Preparation of the Counter Electrode:

-

A counter electrode can be prepared by depositing a thin layer of platinum on an FTO glass substrate via sputtering or by spreading a drop of H₂PtCl₆ solution and heating at 400°C.

-

Alternatively, a cost-effective counter electrode can be made by coating a graphite layer (e.g., from a pencil) on the conductive side of an FTO glass.

-

-

Cell Assembly:

-

Place a thin spacer or sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

-

Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

-

Heat the assembly on a hot plate to seal the cell.

-

Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

-

Seal the holes with a sealant and a small piece of glass.

-

Protocol 4: Characterization of the DSSC

-

Photovoltaic Measurement:

-

Use a solar simulator with a standard AM 1.5G illumination (100 mW/cm²) to measure the current-voltage (I-V) characteristics of the fabricated DSSC.

-